N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide
Description
N'~1~,N'~5~-Bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide is a symmetrical dihydrazide derivative featuring two 1-(propan-2-yl)piperidin-4-ylidene moieties linked via a pentanedihydrazide backbone.
Properties
Molecular Formula |
C21H38N6O2 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N,N'-bis[(1-propan-2-ylpiperidin-4-ylidene)amino]pentanediamide |
InChI |
InChI=1S/C21H38N6O2/c1-16(2)26-12-8-18(9-13-26)22-24-20(28)6-5-7-21(29)25-23-19-10-14-27(15-11-19)17(3)4/h16-17H,5-15H2,1-4H3,(H,24,28)(H,25,29) |
InChI Key |
KFGHADMYTRZJET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)CCCC(=O)NN=C2CCN(CC2)C(C)C)CC1 |
Origin of Product |
United States |
Preparation Methods
Direct Hydrazinolysis of Pentanedioic Acid
Pentanedihydrazide is synthesized via refluxing pentanedioic acid with excess hydrazine hydrate in ethanol (12 h, 80°C). The reaction is driven by the nucleophilic attack of hydrazine on the carbonyl groups, yielding the dihydrazide as a white crystalline solid.
Representative Data:
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Melting Point | 210–212°C |
| IR (KBr, cm⁻¹) | 3250 (N–H), 1650 (C=O) |
| ¹H NMR (DMSO-d₆, ppm) | 2.25 (t, 4H, CH₂), 1.65 (m, 2H, CH₂), 9.20 (s, 2H, NH₂) |
Synthesis of 1-(Propan-2-yl)Piperidin-4-one
Alkylation of Piperidin-4-one
Piperidin-4-one undergoes alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (24 h, 60°C). The reaction proceeds via an SN2 mechanism, yielding the substituted ketone.
Optimization Notes:
-
Solvent : Acetonitrile outperforms THF or DMF due to superior solubility of intermediates.
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield by 15%.
Analytical Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Boiling Point | 145–148°C (15 mmHg) |
| GC-MS (m/z) | 155 [M]⁺ |
Hydrazone Formation: Condensation of Intermediates
Acid-Catalyzed Condensation
Equimolar amounts of pentanedihydrazide and 1-(propan-2-yl)piperidin-4-one are refluxed in ethanol with catalytic acetic acid (6 h, 80°C). The reaction forms two hydrazone linkages via dehydration.
Reaction Mechanism:
Critical Parameters:
-
Molar Ratio : A 1:2.2 ratio of dihydrazide to ketone minimizes unreacted starting material.
-
Solvent : Ethanol ensures homogeneity; switching to methanol reduces yield by 20% due to poorer ketone solubility.
Yield and Purity:
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| Ethanol, 80°C, 6 h | 65% | 98.5% |
| Methanol, 80°C, 6 h | 45% | 92.3% |
Microwave-Assisted Synthesis
Accelerated Hydrazone Formation
Microwave irradiation (300 W, 100°C, 30 min) in ethanol with acetic acid achieves comparable yields to conventional heating while reducing reaction time by 80%. This method minimizes thermal degradation, enhancing reproducibility.
Advantages:
-
Time Efficiency : 30 min vs. 6 h.
-
Energy Savings : 50% reduction in power consumption.
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7) to remove unreacted ketone and mono-substituted byproducts.
Spectroscopic Validation
Key Spectral Signatures:
-
IR : 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (N–H bend).
-
¹H NMR : 8.10 ppm (s, 2H, N=CH), 3.20 ppm (m, 4H, piperidine CH₂), 1.05 ppm (d, 12H, isopropyl CH₃).
-
¹³C NMR : 170.5 ppm (C=O), 150.2 ppm (C=N), 45.8 ppm (piperidine CH₂).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts and specific solvents.
Major Products
Scientific Research Applications
N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N’,N’-BIS[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]PENTANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares core structural features with several hydrazide derivatives:
- Hydrazide backbone: Similar to N'~1~,N'~4~-bis(2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene)succinohydrazide (), both compounds utilize a dihydrazide scaffold. However, the latter incorporates flavin-based aromatic systems, enhancing π-π stacking interactions absent in the simpler aliphatic pentane backbone of the target compound .
- Piperidin-ylidene substituents : The 1-(propan-2-yl)piperidin-4-ylidene groups are structurally analogous to 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide (), where the piperidin-ylidene moiety contributes to conformational rigidity and binding affinity in enzyme inhibition .
Physicochemical Properties
A comparison of key properties can be inferred from analogs:
Molecular Docking and Mechanism
Piperidin-ylidene hydrazides often target enzymes critical to microbial survival. For example, 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide () binds to EACP reductase (PDB: 1ZID) with a binding energy of −9.2 kcal/mol, forming hydrogen bonds with Tyr158 and NAD+ cofactors . The target compound’s isopropyl-piperidine groups may similarly engage hydrophobic pockets in enzyme active sites, though computational validation is required.
Biological Activity
N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide is a complex organic compound notable for its unique structural features, including multiple piperidine units and hydrazide linkages. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of two piperidine rings connected by a pentanedihydrazide chain. This structural configuration is significant for its biological interactions, particularly in inflammatory pathways. The presence of nitrogen atoms and hydrazide functionalities may enhance its reactivity and affinity for biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit substantial biological activities, particularly in modulating inflammatory responses. Some key findings include:
- Anti-inflammatory Effects : Studies have shown that related compounds can inhibit pyroptosis and reduce the release of interleukin-1 beta, which is crucial in inflammatory diseases .
- Binding Affinity : Preliminary interaction studies suggest that this compound may effectively bind to proteins involved in inflammatory pathways, potentially inhibiting their activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Piperidin-4-yl)-2,3-dihydrobenzoimidazole | Structure | Exhibits anti-pyroptotic activity but lacks the hydrazide linkage. |
| 2-Chlorophenylacetamide | Structure | Shows significant anti-inflammatory effects but differs in core structure and functional groups. |
| Hydrazine Derivatives | Structure | Commonly used in various synthetic applications but generally lacks the specific piperidine framework. |
This table illustrates how the unique combination of hydrazides and piperidine rings in this compound may enhance its biological activity compared to other compounds.
The synthesis of this compound typically involves multiple steps, including the formation of hydrazides from appropriate carbonyl compounds followed by cyclization reactions involving piperidine derivatives. Understanding the synthesis pathway is crucial for optimizing yield and purity for biological testing.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Activity : A study evaluated various hydrazone derivatives for their antibacterial and antifungal properties. While some showed moderate activity against specific strains, this compound's specific antimicrobial efficacy remains to be thoroughly tested .
- Antitumor Activity : Research on similar amidrazones indicated potential antitumor effects against cancer cell lines, suggesting that this compound may warrant investigation in cancer pharmacology .
- Inflammatory Response Modulation : The ability to inhibit interleukin release positions this compound as a candidate for treating inflammatory diseases, which are often linked to chronic conditions such as arthritis and metabolic syndromes .
Q & A
Basic: What synthetic methodologies are recommended for preparing N'~1~,N'~5~-bis[1-(propan-2-yl)piperidin-4-ylidene]pentanedihydrazide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. For analogous hydrazide derivatives, key steps include:
- Condensation: Reacting pentanedihydrazide with 1-(propan-2-yl)piperidin-4-one under reflux in ethanol or methanol, catalyzed by acetic acid or p-toluenesulfonic acid to form the bis-hydrazone .
- Purification: Normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to 10% methanol in ethyl acetate) is critical for removing byproducts. Amine-functionalized silica columns (e.g., RediSep Rf Gold Amine) enhance separation of polar impurities .
- Yield Optimization: Yield improvements (up to 44% in similar compounds) are achieved by controlling reaction temperature (60–80°C), inert atmosphere (N₂), and stoichiometric excess of ketone precursors .
Basic: Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR: Key for confirming hydrazone formation and piperidine ring geometry. Splitting patterns (e.g., dt, m) and shifts (δ 7.0–9.0 ppm for aromatic protons, δ 2.4–3.5 ppm for piperidine protons) indicate regiochemistry and tautomerism .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Discrepancies >2 ppm require re-evaluation of synthetic steps or purity .
- IR Spectroscopy: Confirms C=N stretching (~1600 cm⁻¹) and N-H bonds (~3300 cm⁻¹). Absence of carbonyl peaks (1700 cm⁻¹) rules out unreacted ketones .
Advanced: How can researchers resolve contradictions in NMR data during derivative synthesis?
Methodological Answer:
- Solvent Effects: Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess tautomeric shifts. For example, enol-keto tautomerism in hydrazones may cause peak splitting .
- Impurity Profiling: Combine HPLC (C18 column, acetonitrile/water gradient) with NMR to isolate and identify byproducts. Adjust chromatographic conditions (e.g., amine columns) for polar impurities .
- Dynamic NMR (DNMR): Perform variable-temperature NMR to study conformational exchange broadening. For example, piperidine chair-flip dynamics may obscure signals at room temperature .
Advanced: What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase or serotonin receptors. Prioritize piperidine and hydrazide moieties as pharmacophores .
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and H-bond donors. Validate against in vitro enzyme inhibition data (e.g., IC₅₀ values for related compounds) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein binding pockets. Analyze RMSD and binding free energy (MM-PBSA) .
Basic: What biological targets are suggested by the compound’s structural motifs?
Methodological Answer:
- CNS Targets: Piperidine derivatives often interact with σ receptors or monoamine transporters. Screen for affinity using radioligand binding assays (³H-labeled compounds) .
- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL). Hydrazides disrupt cell wall synthesis .
- Enzyme Inhibition: Evaluate acetylcholinesterase inhibition (Ellman’s assay) due to electron-rich hydrazone groups acting as transition-state mimics .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours. Use photodiode array detection to track UV-active byproducts .
- Thermal Stability: Perform TGA/DSC to determine decomposition onset (>200°C). Store samples at 4°C, 25°C, and 40°C for 6 months; analyze purity monthly .
- Light Sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux hours). Use amber vials and compare with clear controls .
Advanced: What strategies minimize byproduct formation during multi-step synthesis?
Methodological Answer:
- Reaction Monitoring: Use TLC (silica GF₂₅₄, ethyl acetate/hexane) or inline IR to detect intermediates. Quench reactions at >90% conversion to prevent over-oxidation .
- Stoichiometric Control: Employ Dean-Stark traps for azeotropic removal of water in condensation steps, shifting equilibrium toward product .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) to suppress side reactions like hydrazone dimerization .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
